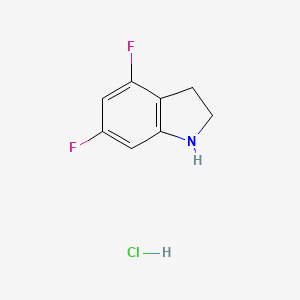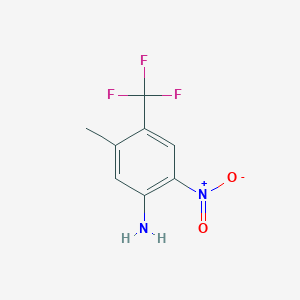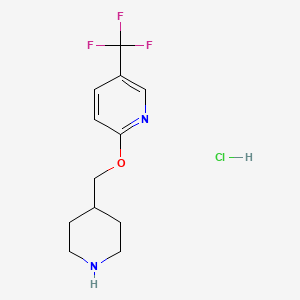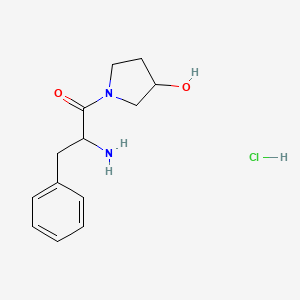![molecular formula C12H12ClF3N2S B1465083 (2-{2-[4-(トリフルオロメチル)フェニル]-1,3-チアゾール-4-イル}エチル)アミン二塩酸塩 CAS No. 1332531-22-2](/img/structure/B1465083.png)
(2-{2-[4-(トリフルオロメチル)フェニル]-1,3-チアゾール-4-イル}エチル)アミン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
This compound is a derivative of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-ylamine . It contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring. The thiazole ring is then linked to an ethylamine group .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethylpyridine (TFMP) and its intermediates . The synthetic methods for introducing TFMP groups within other molecules generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group, a phenyl ring, a thiazole ring, and an ethylamine group . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学的研究の応用
医薬品開発
この化合物中のトリフルオロメチル基は、多くのFDA承認薬剤における一般的なファーマコフォアです 。その存在は、医薬品の生物学的活性と代謝安定性を大幅に高める可能性があります。この化合物はそのユニークな構造により、特にアミン官能基が活性にとって重要な神経疾患の標的に対する、新規薬剤候補の合成における前駆体として役立つ可能性があります。
農薬研究
トリフルオロメチル基を持つ化合物は、その独特の物理化学的性質のために農薬開発において広く用いられてきました 。この化合物は、新しい農薬または除草剤の合成における中間体としての可能性を調査することで、より効果的な作物保護戦略に貢献する可能性があります。
Safety and Hazards
将来の方向性
The demand for trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and development of such compounds are expected to continue in the future.
作用機序
Target of Action
Similar compounds have been found to act like a peroxisome proliferator-activated receptor agonist .
Biochemical Pathways
Similar compounds have been found to play an important role in the regulation of central inflammation .
Result of Action
Similar compounds have been found to control the brain inflammation process .
生化学分析
Molecular Mechanism
At the molecular level, (2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their activity. This compound may also interact with transcription factors, influencing gene expression. The presence of the trifluoromethyl group enhances its binding affinity to certain targets, making it a potent modulator of biochemical pathways .
Dosage Effects in Animal Models
The effects of (2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can induce adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage-response relationship is essential for determining the therapeutic window and safety margins of this compound .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride involves the reaction of 2-bromoethylamine hydrobromide with 2-(4-trifluoromethylphenyl)-1,3-thiazole-4-carbaldehyde, followed by reduction of the resulting imine with sodium borohydride and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "2-bromoethylamine hydrobromide", "2-(4-trifluoromethylphenyl)-1,3-thiazole-4-carbaldehyde", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-(4-trifluoromethylphenyl)-1,3-thiazole-4-carbaldehyde (1.0 equiv) in dry ethanol and add 2-bromoethylamine hydrobromide (1.2 equiv) and triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Remove the solvent under reduced pressure and dissolve the resulting crude product in dichloromethane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude imine.", "Step 3: Dissolve the crude imine in dry methanol and add sodium borohydride (1.2 equiv) slowly with stirring. After completion of the reaction, quench the reaction mixture with water and extract with dichloromethane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.", "Step 4: Dissolve the crude amine in hydrochloric acid in methanol and stir at room temperature for 24 hours. Concentrate the reaction mixture under reduced pressure and precipitate the product with diethyl ether. Recrystallize the product from methanol to obtain (2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride." ] } | |
CAS番号 |
1332531-22-2 |
分子式 |
C12H12ClF3N2S |
分子量 |
308.75 g/mol |
IUPAC名 |
2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C12H11F3N2S.ClH/c13-12(14,15)9-3-1-8(2-4-9)11-17-10(5-6-16)7-18-11;/h1-4,7H,5-6,16H2;1H |
InChIキー |
JYELKPUCOKPHMO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCN)C(F)(F)F.Cl.Cl |
正規SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCN)C(F)(F)F.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(3,4-Dimethylbenzyl)-1-(3-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl](3-hydroxy-1-piperidinyl)methanone](/img/structure/B1465000.png)
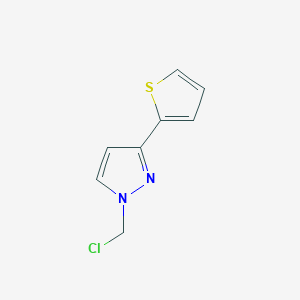
![N-[1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B1465002.png)
![1-[2-Methoxy-4-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B1465003.png)
![N-{2-[(3,5-dimethyl-1-adamantyl)oxy]ethyl}-1-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B1465004.png)

![2-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1465008.png)
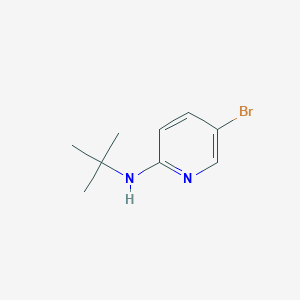
![3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1465011.png)
